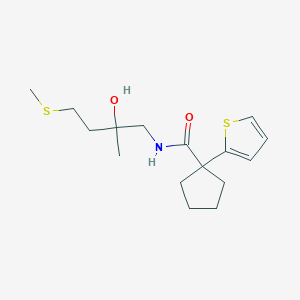
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H25NO2S2 and its molecular weight is 327.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known by its CAS number 1396892-02-6, is a compound with potential biological activity due to its unique structural characteristics. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19NO2S2
- Molecular Weight : 285.4 g/mol
- Structure : The compound features a cyclopentane ring, a thiophene moiety, and a hydroxymethyl group which may contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the thiophene ring is known to enhance antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The methylthio group may enhance the antimicrobial efficacy against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various thiophene derivatives, including this compound. Results indicated that this compound significantly reduced lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting its potential use in oxidative stress-related conditions .
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Case Study 3: Antimicrobial Efficacy
The antimicrobial properties were assessed against a panel of bacterial strains. The compound showed notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 4: Cytotoxicity in Cancer Cells
Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This positions the compound as a potential candidate for further development in cancer therapeutics .
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S2/c1-15(19,9-11-20-2)12-17-14(18)16(7-3-4-8-16)13-6-5-10-21-13/h5-6,10,19H,3-4,7-9,11-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPCIBBZIDEUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1(CCCC1)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














